1-Iodocyclohexene

Beschreibung

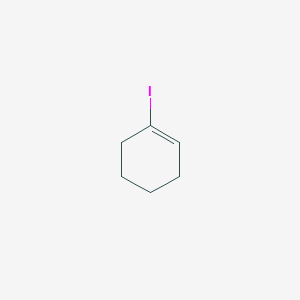

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-iodocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9I/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAROGICRCNKEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334017 | |

| Record name | 1-Iodocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17497-53-9 | |

| Record name | 1-Iodocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Iodocyclohexene

Classical and Modified Preparation Routes

Traditional approaches to the synthesis of 1-iodocyclohexene have laid the groundwork for more refined and strategic adaptations. These methods, while foundational, often present challenges in selectivity and reaction conditions.

Electrophilic Addition of Hydrogen Iodide to Cyclohexene (B86901)

The electrophilic addition of hydrogen halides to alkenes is a fundamental reaction in organic chemistry. libretexts.orgchemguide.co.uk In the case of cyclohexene, the reaction with hydrogen iodide (HI) proceeds by breaking the double bond to form a new carbon-hydrogen and carbon-iodine bond. chemguide.co.uk The reaction mechanism involves the protonation of the double bond by the electrophilic hydrogen of HI, which creates a carbocation intermediate. This intermediate is then attacked by the iodide ion.

While this method is straightforward, the direct addition of HI to cyclohexene can lead to the formation of iodocyclohexane (B1584034) as the primary product, where the double bond is fully saturated. askfilo.com The reaction rate increases in the order of HF < HCl < HBr < HI, which is attributed to the decreasing bond strength of the hydrogen halide. chemguide.co.ukchemguide.co.uk

Transformative Reactions Involving Iodoform (B1672029)

Strategic Adaptations of Established Chemical Procedures (e.g., Barton, Pross and Sternhell Modifications)

More sophisticated and reliable methods for synthesizing this compound involve the transformation of cyclohexanone (B45756). These procedures offer greater control over the regioselectivity of the final product.

The Pross and Sternhell modification is a widely used procedure for preparing this compound from cyclohexanone. mdpi.com The synthesis begins with the reaction of cyclohexanone with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone. mdpi.comresearchgate.net This intermediate is then treated with iodine in the presence of a non-nucleophilic base, such as triethylamine, to yield this compound. mdpi.com

The Barton vinyl iodide synthesis is another powerful method that utilizes a hydrazone intermediate. synarchive.com In this reaction, the hydrazone is reacted with iodine and a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU). wikipedia.orgwikipedia.org The proposed mechanism involves the oxidation of the hydrazone by iodine to a diazo intermediate. Subsequent reaction with iodine as an electrophile and the displacement of nitrogen gas leads to a vinyliodide through an elimination reaction. wikipedia.org

Table 1: Comparison of Reagents in Hydrazone-Based Syntheses of this compound

| Method | Starting Material | Key Reagents | Base |

| Pross and Sternhell Modification | Cyclohexanone | Hydrazine hydrate, Iodine | Triethylamine |

| Barton Vinyl Iodide Synthesis | Cyclohexanone | Hydrazine, Iodine | DBU or other strong guanidine (B92328) base |

Innovations in Green Chemistry Synthesis

Recent advancements have focused on developing more environmentally benign and efficient synthetic routes. The application of green chemistry principles, such as the use of alternative energy sources, has shown significant promise.

Ultrasound-Assisted Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable tool in organic synthesis. organic-chemistry.org Research has shown that ultrasound can significantly influence the outcomes of chemical reactions, including those involving this compound. mdpi.com In studies on the photochemistry of this compound in methanol, the application of ultrasound was found to cause a rapid photodegradation of the starting material and an increase in radical-derived products. askfilo.comnih.gov This suggests that ultrasound can be a powerful tool for enhancing reaction rates and altering reaction pathways. mdpi.com The use of sonochemical stirring has been shown to be more effective than conventional mechanical stirring, particularly in heterogeneous systems. mdpi.comnih.gov

Table 2: Effect of Ultrasound on the Photochemical Reaction of this compound in Methanol

| Conditions | This compound Remaining (%) | Cyclohexene (%) | 1-Methoxycyclohexene (%) | 1,1-Dimethoxycyclohexane (%) |

| Irradiation Only | 33 | 23 | 18 | 26 |

| Irradiation and Ultrasound | 10 | 23 | 25 | 42 |

| Irradiation, Zinc, Mechanical Agitation | 24 | 20 | 35 | 22 |

| Irradiation, Ultrasound, and Zinc | 4 | 15 | 41 | 40 |

| Data adapted from a study on the simultaneous sonication and UV irradiation of this compound. mdpi.com |

Mechanistic Insights into Sonochemical Enhancement of Yield and Efficiency

The enhancements observed in ultrasound-assisted reactions are attributed to the phenomenon of acoustic cavitation. mdpi.comnih.gov This process involves the formation, growth, and violent collapse of microscopic bubbles in a liquid subjected to ultrasonic waves. nih.gov The collapse of these cavitation bubbles generates localized hotspots with extremely high temperatures (up to 5000 K) and pressures (up to 400 atm). researchgate.net

These extreme conditions provide the energy for two primary effects:

Mechanical Effects : In heterogeneous (solid-liquid) systems, cavitation and the resulting shockwaves produce powerful stirring and microjets that enhance mass transfer and activate the surface of solid reagents. mdpi.comresearchgate.net

Chemical Effects : In homogeneous systems, the high temperatures inside the collapsing bubbles can lead to the homolytic cleavage of bonds, generating highly reactive free radicals. mdpi.comnih.gov This can open up new reaction pathways that are not accessible under conventional conditions. organic-chemistry.org

In the context of this compound, studies have shown that ultrasound significantly affects the radical route of its photochemical reactions, suggesting that the chemical effects of cavitation play a predominant role in altering the product distribution and enhancing reaction efficiency. mdpi.comnih.gov

Mechanistic Investigations and Reaction Pathways of 1 Iodocyclohexene

Fundamental Reactivity Patterns

1-Iodocyclohexene is a versatile molecule in organic synthesis, exhibiting a range of reactivity patterns that stem from the nature of the carbon-iodine bond at a vinylic position. Its reactions are broadly governed by nucleophilic substitution, elimination, and its unique role in certain reaction schemes.

Principles of Nucleophilic Substitution at the Vinylic Position

Nucleophilic substitution at the sp²-hybridized carbon of this compound is a key reaction pathway. The iodine atom, being a good leaving group, can be displaced by various nucleophiles. libretexts.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds directly at the cyclohexene (B86901) ring.

One significant application of this reactivity is in cross-coupling reactions. libretexts.org For instance, this compound reacts with lithium diorganocopper reagents, also known as Gilman reagents, to form substituted cyclohexenes. In this reaction, the organocopper compound acts as a source of a nucleophilic alkyl or aryl group, which displaces the iodide to form a new C-C bond. khanacademy.org An example is the preparation of 1-butylcyclohexene from this compound using lithium dibutylcuprate. khanacademy.orgstudy.com

Another pathway for nucleophilic substitution involves the formation of a vinyl cation intermediate, particularly under photochemical conditions. The photolytically generated cyclohex-1-enyl cation can be "trapped" by a nucleophilic solvent. researchgate.net For example, in methanol, the cation reacts to form 1-methoxycyclohexene, a vinyl ether, which is a product of nucleophilic attack by the solvent. researchgate.net

Elimination Reactions Leading to Alkene Formation in Derivatives

Elimination reactions provide a pathway to introduce further unsaturation into molecular frameworks. For vinylic halides like this compound, a strong base can induce a dehydrohalogenation reaction, which is a type of elimination. This process involves the removal of the iodine atom and a hydrogen atom from an adjacent carbon.

This double elimination, typically proceeding through an E2 mechanism, is a standard method for the synthesis of alkynes from vicinal or geminal dihalides. libretexts.orglibretexts.orgmasterorganicchemistry.com In the context of a vinylic halide such as this compound, a single elimination step with a very strong base like sodium amide could theoretically lead to the formation of cyclohexyne. This highly strained and reactive intermediate is challenging to isolate. The mechanism would involve the abstraction of a proton from the carbon adjacent to the double bond, followed by the elimination of the iodide ion. masterorganicchemistry.com While this pathway is mechanistically plausible for vinylic halides in general, the other reactive pathways of this compound, such as substitution and radical reactions, are more commonly exploited and documented.

Role as a Reagent in Demethylation Reactions (e.g., Aryl Methyl Ethers)

While iodo-compounds are used in the demethylation of aryl methyl ethers, research indicates that the effective reagent for this transformation is iodocyclohexane (B1584034), the saturated analog of this compound. researchgate.netacsgcipr.org The mechanism does not involve the direct action of the iodoalkane itself but rather its ability to generate hydrogen iodide (HI) in situ. researchgate.netacsgcipr.org

Iodocyclohexane, when heated, undergoes a thermal elimination reaction to produce cyclohexene and HI. acsgcipr.org This slowly generated HI is the active reagent that cleaves the typically robust aryl methyl ether bond to yield a phenol and methyl iodide. researchgate.net Using iodocyclohexane as an in situ source of HI is considered a milder method for demethylation, which can minimize side reactions that might occur when using concentrated aqueous HI. researchgate.net There is no significant evidence in the reviewed literature to suggest that this compound is used for this purpose.

Photochemical and Radical Reaction Mechanisms

The presence of the relatively weak carbon-iodine bond makes this compound susceptible to photochemical activation, leading to radical and ionic intermediates that participate in a variety of transformations.

Homolytic Cleavage of the Carbon-Iodine Bond and Subsequent Radical Cascade

Upon irradiation with ultraviolet (UV) light, the primary photochemical event for this compound is the homolytic cleavage of the carbon-iodine bond. study.comlibretexts.orgacsgcipr.org This bond breaking results in the formation of a cyclohexenyl radical and an iodine atom. libretexts.orgacsgcipr.org This initial step opens up a cascade of potential radical reactions.

The generated cyclohexenyl radical can follow several pathways. It can abstract a hydrogen atom from the solvent (e.g., methanol) to form cyclohexene, a common radical-derived product. acsgcipr.org The fate of the reaction and the competition between radical and ionic pathways can be significantly influenced by the reaction conditions. For instance, the application of ultrasound during photolysis has been shown to favor the radical route, leading to a rapid increase in the formation of cyclohexene. study.comlibretexts.orgacsgcipr.org

| Conditions | Major Product Type | Key Product(s) | Observed Effect |

|---|---|---|---|

| UV Irradiation | Ionic/Radical | 1,1-Dimethoxycyclohexane, Cyclohexene | Baseline reaction yields a mix of products. researchgate.net |

| UV Irradiation + Ultrasound | Radical | Cyclohexene | Significantly accelerates the radical pathway and photodegradation. study.comacsgcipr.org |

| UV Irradiation + Zinc Powder | Ionic | 1-Methoxycyclohexene (leading to 1,1-Dimethoxycyclohexane) | Increases the yield of the nucleophilic trapping product. libretexts.orgacsgcipr.org |

Generation and Reactivity of Vinyl Cations via Photolysis

Following the initial homolytic cleavage of the C-I bond, an electron transfer can occur within the resulting radical pair to generate an ion pair, consisting of a cyclohex-1-enyl cation and an iodide anion. libretexts.orgacsgcipr.org This vinyl cation is a highly reactive intermediate and a key species in the ionic photobehavior of this compound. researchgate.netacsgcipr.org

The cyclohex-1-enyl cation is a powerful electrophile and will readily react with any available nucleophiles. researchgate.net In a solvent such as methanol, the cation is trapped to produce 1-methoxycyclohexene. researchgate.net This primary product can then react further in the presence of acid (generated from HI byproduct) and excess methanol to yield 1,1-dimethoxycyclohexane. researchgate.net The generation of the vinyl cation is a pivotal step that channels the reaction away from radical-based products toward ionic ones. The presence of an acid scavenger, like zinc powder, can enhance the yield of the ionic pathway products by removing the HI that could participate in side reactions. acsgcipr.org

| Reactant/Nucleophile | Product(s) | Reaction Type |

|---|---|---|

| Methanol (solvent) | 1-Methoxycyclohexene | Nucleophilic Trapping researchgate.net |

| Iodobenzene | Ipso and Friedel-Crafts alkylation products | Electrophilic Aromatic Substitution researchgate.net |

| Iodide Anion | This compound | Recombination |

Influence of Ultrasonic Irradiation on Photobehavior: Ionic versus Radical Pathways

The photochemical behavior of this compound in methanol is characterized by a competition between ionic and radical pathways. northeastern.edunih.gov Irradiation with UV light can induce homolytic cleavage of the carbon-iodine bond, generating a vinyl radical and an iodine atom. Subsequent electron transfer within this radical pair can lead to a vinyl cation, which is then trapped by the methanol solvent to form an ionic product. Alternatively, the vinyl radical can abstract a hydrogen atom to yield a radical product. nih.gov

The introduction of ultrasonic irradiation has been shown to significantly influence the outcome of this photochemical reaction, primarily by favoring the radical pathway. northeastern.edunih.govresearchgate.net This effect is attributed to both the chemical and mechanical consequences of acoustic cavitation. The implosion of microbubbles generates localized high temperatures and pressures, which can promote the formation of free radicals. nih.gov Mechanically, the shock waves and microjets produced by cavitation enhance mass transfer and provide efficient stirring, which can influence the lifetime and fate of the radical intermediates. nih.govresearchgate.net

In the absence of any additives, the combination of UV irradiation and ultrasound leads to a rapid formation of the radical product, cyclohexene, accompanied by a substantial decrease in the concentration of this compound. northeastern.edunih.gov The presence of zinc powder, which can act as an iodine scavenger, alters the product distribution. Irradiation of this compound in methanol with zinc increases the yield of the nucleophilic trapping product (the ionic pathway product) compared to the reaction without zinc. northeastern.edunih.gov When both ultrasound and zinc are applied simultaneously with UV irradiation, there is a positive contribution to the production of both radical and ionic products, with sonochemical stirring proving more effective than conventional mechanical stirring. northeastern.edunih.gov

The table below summarizes the effect of different reaction conditions on the photobehavior of this compound in methanol.

| Condition | Predominant Pathway | Key Observations |

| UV Irradiation | Ionic and Radical | Formation of both nucleophilic trapping product and radical product. |

| UV Irradiation + Ultrasound | Radical | Rapid formation of radical product and accelerated degradation of this compound. northeastern.edunih.gov |

| UV Irradiation + Zinc | Ionic | Increased yield of the nucleophilic trapping product. northeastern.edunih.gov |

| UV Irradiation + Ultrasound + Zinc | Ionic and Radical | Positive contribution to both pathways; sonochemical stirring is more effective. northeastern.edunih.gov |

Transition Metal-Catalyzed Transformations

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, offering a powerful means to construct new carbon-carbon and carbon-heteroatom bonds. Palladium and nickel complexes are particularly effective catalysts for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed to mediate the reaction of this compound with a diverse range of coupling partners. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis. The reaction of this compound with phenylboronic acid, catalyzed by a palladium(0) species generated in situ from palladium(II) acetate, has been investigated. This reaction can be directed towards either a direct cross-coupling product or a carbonylative cross-coupling product depending on the presence or absence of a carbon monoxide atmosphere. Under an argon atmosphere, the direct Suzuki-Miyaura coupling occurs, yielding 1-phenylcyclohexene.

The catalytic cycle for the direct Suzuki-Miyaura coupling of this compound is believed to proceed through the established steps of oxidative addition of the vinyl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst.

Palladium-catalyzed carbonylation reactions of this compound provide access to valuable carbonyl compounds. In the presence of an amine as a nucleophile and carbon monoxide, aminocarbonylation occurs to produce amides. For instance, the palladium-catalyzed aminocarbonylation of this compound with axially chiral 2,2'-diamino-1,1'-binaphthalene (BINAM) as the N-nucleophile has been reported to yield the corresponding carboxamide.

Under certain conditions, a double carbonylation can be achieved, leading to the formation of α-ketoamides. The palladium-catalyzed double carbonylation of this compound has been systematically studied, providing a route to unsaturated 2-ketocarboxamides. The mechanism of double carbonylation is more complex than that of monocarbonylation and is thought to involve the formation of a palladium acyl complex, followed by a second insertion of carbon monoxide and subsequent reaction with the amine nucleophile. The selectivity between mono- and double carbonylation can be influenced by factors such as the nature of the ligands, the reaction temperature, and the carbon monoxide pressure.

The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions of this compound, as it influences the stability, activity, and selectivity of the catalyst. Phosphine ligands are commonly employed, and their steric and electronic properties can be fine-tuned to optimize the reaction outcome. For instance, in the context of aminocarbonylation, the use of bidentate phosphine ligands can promote a cationic carbonylation pathway, leading to improved reaction yields. The chelation of bidentate ligands can stabilize the catalytic species and prevent deactivation.

Catalyst optimization involves adjusting various reaction parameters to maximize the yield and selectivity of the desired product. This can include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand-to-metal ratio, the base, the solvent, and the reaction temperature. For example, in the Suzuki-Miyaura coupling of this compound, the in situ generation of the active Pd(0) catalyst from a Pd(II) precursor is a common strategy. The efficiency of this process can be influenced by the choice of phosphine ligand and the reaction conditions. Systematic screening of these parameters is often necessary to identify the optimal catalytic system for a specific transformation.

Nickel-Catalyzed Methodologies

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. The advantages of nickel include its lower cost and its ability to catalyze reactions of challenging substrates without the need for specialized ligands. Nickel-catalyzed Suzuki-Miyaura reactions of aryl halides and sulfonates have been shown to proceed efficiently at room temperature.

While specific examples of nickel-catalyzed cross-coupling reactions of this compound are less commonly reported in the literature compared to their palladium-catalyzed counterparts, the general principles of nickel catalysis suggest its potential applicability. Nickel-catalyzed amination reactions of aryl chlorides have been well-developed and demonstrate the utility of this metal in C-N bond formation. Given the reactivity of vinyl iodides, it is plausible that this compound could undergo similar nickel-catalyzed transformations, such as Suzuki-Miyaura coupling and amination, under appropriate conditions. The mechanistic pathways for nickel-catalyzed cross-coupling reactions can differ from those of palladium, often involving single-electron transfer (SET) processes and the formation of radical intermediates.

Iron-Catalyzed Cross-Coupling with Organometallic Reagents

Iron-catalyzed cross-coupling reactions have emerged as a significant and cost-effective method for forming carbon-carbon bonds. nih.gov These processes offer an attractive alternative to methods using more expensive late transition metals like palladium. beilstein-journals.org The application of iron catalysts is particularly relevant for coupling organometallic reagents with a variety of substrates, including alkenyl halides such as this compound. nih.govorgsyn.org

The foundational work in this area demonstrated that simple iron salts could effectively catalyze the reaction between Grignard reagents and alkenyl halides. orgsyn.org Although early results showed variable yields, subsequent research improved the robustness of the process, notably through the use of aprotic dipolar cosolvents like N-methylpyrrolidin-2-one (NMP), which is thought to stabilize the active catalyst or intermediate organoiron species. orgsyn.org While Grignard reagents are the most commonly used organometallics, the scope of these reactions has expanded considerably. nih.gov

Copper-Mediated Coupling Reactions (e.g., Stille Reaction)

Copper salts have been identified as uniquely suitable for promoting or catalyzing Stille-type cross-coupling reactions, which traditionally utilize palladium catalysts. nih.govnih.gov In some cases, copper is used as a co-catalyst with palladium to improve sluggish reactions, while in others, a palladium-free, copper-catalyzed process is employed. nih.gov this compound has been shown to be a satisfactory substrate in these coupling reactions. nih.gov

A key promoter for these reactions is copper(I) thiophene-2-carboxylate (CuTC). nih.gov Stoichiometric amounts of CuTC have been used to effectively couple this compound with organostannanes at or below room temperature, a notable achievement for a class of electrophiles that can be unreactive. nih.gov The effectiveness of CuTC compared to other copper salts may be attributed to its bidentate nature, which could establish a highly coordinated intermediate that resists side reactions like β-elimination. nih.gov The yield of the coupled product is highly dependent on the amount of CuTC used, with yields increasing significantly as the stoichiometry approaches 1.5 equivalents. nih.gov

In addition to CuTC, copper(I) iodide (CuI) is also widely used. nih.govorganic-chemistry.org The combination of CuI with other reagents, such as cesium fluoride (CsF), can have a synergistic effect, significantly enhancing the efficiency of Stille couplings. organic-chemistry.org In polar solvents, CuI is believed to facilitate the formation of a reactive organo-copper intermediate, which then participates in the coupling process. organic-chemistry.org While early developments in copper-catalyzed Stille reactions sometimes required stoichiometric copper or high temperatures, more recent methods have focused on achieving high efficiency with catalytic amounts of copper under milder conditions. nih.gov

| Equivalents of CuTC | Product Yield (%) | Reference |

|---|---|---|

| 0.1 | 51 | nih.gov |

| 0.5 | 64 | nih.gov |

| 1.0 | 73 | nih.gov |

| 1.5 | 84 | nih.gov |

Elucidation of Reaction Mechanisms

Experimental Techniques for Mechanistic Probing (e.g., In Situ Spectroscopy)

The elucidation of reaction mechanisms for transformations involving this compound relies on a variety of experimental techniques designed to identify intermediates, determine reaction kinetics, and understand the flow of atoms through the process. Reaction progress kinetic analysis is a powerful methodology for studying complex catalytic reactions, providing insights into catalyst order and potential deactivation pathways. mckgroup.org

For reactions involving metals like iron, which can form unstable and paramagnetic species, specialized techniques are required. nih.gov Physical-inorganic spectroscopic methods are crucial for characterizing the catalytically active species. nih.gov Time-resolved spectroscopy allows for the observation of dynamic changes in the distribution of metal species over the course of a reaction, providing a more detailed picture than analysis at a single time point. nih.gov

Other experimental probes can provide strong evidence for specific mechanistic pathways. For example, the use of a cyclopropyl ring opening as a radical clock can confirm the involvement of radical intermediates. elsevierpure.com Stereochemical outcomes from reactions with chiral substrates can also shed light on the mechanism. Furthermore, deuterium labeling experiments are invaluable for tracing the path of hydrogen atoms and can indicate processes such as radical disproportionation in termination steps. elsevierpure.com

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Energetics and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of organic reactions at a molecular level. mdpi.comresearchgate.net These theoretical studies are used to clarify reaction pathways by locating and calculating the energies of reactants, intermediates, transition states, and products. mdpi.com By mapping the potential energy surface, researchers can predict the most likely reaction pathway and understand the factors controlling reactivity and selectivity. researchgate.net

For reactions involving this compound, DFT calculations can provide detailed insights into the energetics of bond activation steps, such as the initial cleavage of the carbon-iodine bond. researchgate.net The calculations can model the interaction of the substrate with the catalyst, whether it be an iron or copper complex, and elucidate the structure of key intermediates. mdpi.com For example, computational studies can help rationalize the regio- and chemoselectivity observed in catalytic cycloadditions by examining the formation of different possible intermediates. mdpi.com

DFT methods like B3LYP are commonly employed to analyze the mechanism of chemical bond activation. researchgate.net These studies can determine whether a reaction proceeds on a single or multiple potential energy surfaces and can help explain the observed product ratios by applying principles like the Curtin-Hammett principle to competing reaction channels. researchgate.net

Investigation of Intermediates and Transition States

The direct investigation of intermediates and transition states is fundamental to understanding reaction mechanisms but is often challenging due to their transient nature. nih.govosu.edu In iron-catalyzed cross-coupling reactions, the study of intermediates is complicated by the presence of unstable, often paramagnetic, species. nih.gov The combined application of air- and temperature-sensitive inorganic synthesis with advanced spectroscopic methods has provided the most detailed insights into these reactive species. nih.gov For example, in reactions of iron salts with organometallic reagents like methylmagnesium bromide or methyllithium, various iron species, including tetramethylferrate(III) ([FeMe₄]⁻) and trimethylferrate(II) ([FeMe₃]⁻), have been identified under catalytically relevant conditions. nih.gov

Computational chemistry plays a synergistic role in this area. osu.edu High-level computational techniques, including DFT, CASSCF, and coupled-cluster methods, can predict the geometries, energies, and spectroscopic signatures of reactive intermediates and transition states. osu.edu This theoretical data can guide experimental searches for these species or help interpret complex spectroscopic results.

In copper-mediated reactions, mechanistic proposals often invoke the formation of organocopper intermediates. organic-chemistry.org For instance, in the Stille reaction, a key intermediate is formed from the transmetalation step between the organostannane and the copper(I) salt. nih.gov It is hypothesized that bidentate promoters like CuTC can form highly coordinated intermediates that are more stable and less prone to decomposition, explaining their enhanced effectiveness in promoting the coupling of challenging substrates like this compound. nih.gov

Strategic Applications of 1 Iodocyclohexene in Advanced Organic Synthesis

Precursor for Diverse Functionalized Cyclohexene (B86901) Systems

The carbon-iodine bond in 1-iodocyclohexene serves as a versatile handle for the introduction of a wide array of functional groups, making it a valuable precursor for the synthesis of diverse functionalized cyclohexene systems. This reactivity is harnessed in various cross-coupling reactions and other transformations.

Electrophilic iodine-mediated alkyne benzannulations have proven to be an effective method for creating functionalized nanographenes, with the resulting products often achieved in high yields and providing a useful point for further chemical modifications. mdpi.com For instance, this compound can participate in palladium-catalyzed aminocarbonylation reactions with N,O-dimethylhydroxylamine to produce the corresponding Weinreb amides in high yields. researchgate.netresearchgate.net These reactions, however, may require forcing conditions such as high pressures of carbon monoxide. researchgate.netresearchgate.net

The versatility of this compound is further demonstrated in its use in palladium-catalyzed carbonylative coupling reactions. researchgate.net For example, the coupling of this compound with phenylboronic acid in the presence of a palladium catalyst can yield cyclohexenyl-phenyl ketone. researchgate.net The chemoselectivity of this reaction can be controlled by the choice of ligand and solvent. researchgate.net Additionally, this compound can be used as a substrate in palladium-catalyzed aminocarbonylation with various hydrazines to synthesize steroidal diacylhydrazines and their 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net

Furthermore, this compound can be converted to other reactive intermediates. For example, treatment with tert-butyllithium (B1211817) generates a vinyllithium (B1195746) species, which can then react with various electrophiles. nih.gov This approach has been utilized in the synthesis of cyclooctenone derivatives. nih.gov The reactivity of this compound in such transformations underscores its importance as a versatile precursor for a wide range of functionalized cyclohexene systems.

Stereoselective Synthesis and Stereochemical Control

The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in modern organic synthesis, particularly in the preparation of complex and biologically active compounds. nih.govwikipedia.orgamazon.com this compound serves as a valuable substrate in various stereoselective reactions, enabling the synthesis of molecules with defined stereochemistry.

Enantioselective and Diastereoselective Synthesis of Complex Molecules

Enantioselective synthesis, which favors the formation of one of two enantiomers, and diastereoselective synthesis, which favors one or more diastereomers, are critical for producing stereochemically pure compounds. nih.govwikipedia.org The synthesis of complex molecules often relies on strategies that introduce multiple stereocenters in a controlled manner. nih.gov

In a notable example, a convergent total synthesis of the potent anticancer agent kibdelone C was achieved through the merger of two key fragments, one of which was a chiral, non-racemic 2-iodo-1-cyclohexenecarboxylate. scispace.com The construction of this highly functionalized fragment was accomplished via a diastereoselective halo-Michael/aldol reaction sequence. scispace.com This highlights the utility of iodo-functionalized cyclohexene scaffolds in the stereocontrolled synthesis of complex natural products.

The principles of asymmetric catalysis, where a chiral catalyst directs the formation of a specific stereoisomer, are often employed in these syntheses. nih.govwikipedia.org Such approaches can involve the desymmetrization of meso compounds or the use of stereospecific reactions on geometrically defined precursors. nih.gov

Construction of 1,3-Dienes with Controlled Stereochemistry

The 1,3-diene motif is a common structural feature in many natural products and serves as a versatile intermediate in organic synthesis. mdpi.com The stereochemistry of the diene is crucial as it influences its physical, biological, and chemical properties. mdpi.com Consequently, the stereoselective synthesis of 1,3-dienes is of significant interest. mdpi.com

Transition-metal-catalyzed cross-coupling reactions are a primary method for the stereoselective construction of 1,3-dienes, often involving pre-functionalized alkenyl partners with defined stereochemistry. mdpi.com this compound, as a vinyl iodide, is an excellent substrate for such reactions. For instance, palladium-catalyzed Stille coupling of this compound with vinyltributyltin can be used to form a 1,3-diene. researchgate.net The stereochemical outcome of these reactions is often highly controlled, preserving the geometry of the starting materials.

Another approach involves the hydrovinylation of 1,3-dienes, which can be performed asymmetrically to introduce a chiral center. nih.gov While not directly starting from this compound, this method demonstrates the importance of stereocontrol in reactions involving dienes.

Utility in Rearrangement Reactions (e.g., Still-Wittig Rearrangement)

Rearrangement reactions are powerful tools for skeletal reorganization in organic synthesis. The Still-Wittig rearrangement, a mdpi.comresearchgate.net-sigmatropic rearrangement of an α-stannyl ether, is particularly useful for the stereoselective synthesis of homoallylic alcohols. plos.orgorganic-chemistry.org The reaction proceeds with high stereocontrol, transferring the chirality of the starting alcohol to the product. plos.org

In the synthesis of stereoisomeric inhibitors of the enzyme Pin1, a mdpi.comresearchgate.net-Still-Wittig rearrangement was a key step. plos.org The rearrangement of a stannyl (B1234572) ether derived from a cyclohexyl precursor proceeded with a consistent (Z):(E) selectivity of 5.5:1, demonstrating excellent stereochemical control. plos.org The stereochemistry of the newly formed stereogenic center in the cyclohexyl ring was determined by the rearrangement, and the (Z)-alkene geometry was confirmed by 1D nuclear Overhauser effect (nOe) spectroscopy. plos.org This example showcases how the principles of the Still-Wittig rearrangement can be applied to cyclohexyl systems to achieve high levels of stereoselectivity. It is important to distinguish the mdpi.comresearchgate.net-Wittig rearrangement from the mdpi.comnih.gov-Wittig rearrangement, which proceeds through a different, radical-based mechanism. organic-chemistry.orgwikipedia.org

Annulation Strategies for Cyclohexane (B81311) Scaffolds (e.g., (5+1) Annulation)

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are fundamental strategies for the construction of cyclic systems. An iridium-catalyzed (5+1) annulation strategy has been developed for the stereoselective synthesis of functionalized cyclohexanes from 1,5-diols and methyl ketones. nih.gov This process, which operates via two sequential hydrogen borrowing reactions, provides direct access to multisubstituted cyclic products with high levels of stereocontrol. nih.gov While this specific example does not directly utilize this compound, it illustrates a modern approach to the stereoselective construction of the cyclohexane core, a structure readily accessible and functionalizable from this compound.

Building Block in Specialized Chemical Synthesis

Beyond its general utility, this compound serves as a key building block in more specialized areas of chemical synthesis, contributing to the construction of complex molecular architectures and materials. scbt.com

The compound has been employed in the synthesis of nanographenes and graphene nanoribbons through electrophilic iodine-mediated alkyne benzannulations. mdpi.com This methodology provides access to functionalized nanostructures that can be further modified, highlighting the role of this compound in materials science. mdpi.com

In the realm of natural product synthesis, this compound and its derivatives have proven indispensable. As previously mentioned, a chiral 2-iodo-1-cyclohexenecarboxylate was a critical fragment in the total synthesis of kibdelone C. scispace.com This underscores the importance of this compound as a starting material for preparing highly functionalized and stereochemically complex building blocks for the synthesis of biologically active molecules.

Furthermore, this compound is a substrate in various transition metal-catalyzed reactions that are foundational to modern organic synthesis. These include Suzuki-Miyaura, Stille, and carbonylative coupling reactions, which are used to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netresearchgate.netacs.orgacs.org The ability of this compound to participate in these diverse transformations solidifies its status as a versatile and strategic building block in the synthetic chemist's toolbox.

Scaffold Design in Medicinal and Pharmaceutical Chemistry Research

This compound serves as a crucial building block in the design and synthesis of novel drug candidates. The cyclohexene ring is a prevalent structural motif in a multitude of bioactive molecules, including both pharmaceuticals and natural products. smolecule.com The reactivity of this compound allows for its use as a foundational scaffold, which can be chemically modified through various functionalization reactions to explore potential therapeutic properties for a range of diseases. smolecule.com

In medicinal chemistry, a "molecular scaffold" represents the core structure of a molecule, which can be systematically decorated with different functional groups to create a library of compounds for biological screening. arxiv.orgnih.gov The concept of a privileged scaffold, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target, is particularly relevant. nih.gov this compound, with its reactive carbon-iodine bond, is an ideal starting point for generating such libraries. The iodine atom can be readily displaced or participate in cross-coupling reactions, enabling the introduction of diverse substituents onto the cyclohexene core. smolecule.com This versatility facilitates the exploration of structure-activity relationships, a fundamental aspect of drug discovery. nih.gov

The application of this compound in scaffold-based drug design allows researchers to systematically alter the steric and electronic properties of the cyclohexene ring. This targeted modification is essential for optimizing the binding affinity of a potential drug molecule to its biological target. biosolveit.de By creating a series of derivatives from the this compound scaffold, medicinal chemists can fine-tune the pharmacological profile of a lead compound.

Synthesis of Bioactive N-Acylnortropane Derivatives

A significant application of this compound is in the synthesis of N-acylnortropane derivatives, a class of compounds with recognized biological importance. nih.govresearchgate.net These derivatives are synthesized through palladium-catalyzed aminocarbonylation reactions. nih.govmdpi.com In this process, this compound is reacted with tropane-based amines, such as nortropinone and nortropine, in the presence of carbon monoxide and a palladium catalyst. nih.govresearchgate.net

The reaction involves the oxidative addition of the palladium catalyst to the carbon-iodine bond of this compound, followed by the insertion of carbon monoxide and subsequent reaction with the nortropane-based amine to form the final N-acylnortropane product. researchgate.net This method has been shown to be a selective route to the corresponding amides. nih.gov

Below is a table summarizing the synthesis of a specific N-acylnortropane derivative using this compound:

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

| This compound | Nortropinone | Pd(OAc)₂ / 2 PPh₃ | (1R,5S)-8-(Cyclohex-1-enecarbonyl)-8-azabicyclo[3.2.1]octan-3-one | 80% mdpi.com |

This synthetic strategy provides an efficient pathway to novel N-acylnortropane derivatives, which can be further evaluated for their biological activities. The ability to readily synthesize these complex molecules from this compound highlights its value in medicinal chemistry and drug development. nih.gov

Applications in Total Synthesis of Natural Products and Complex Compounds

This compound has proven to be a valuable reagent in the total synthesis of complex natural products and other intricate organic molecules. scispace.comacs.org Its utility stems from its ability to participate in various carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular architectures. nih.gov

One notable application is in the synthesis of 1-butylcyclohexene from this compound using a Gilman reagent, specifically butyllithium. vaia.com This reaction proceeds via a nucleophilic substitution mechanism where the butyl group from the Gilman reagent displaces the iodine atom on the cyclohexene ring. vaia.com

Furthermore, this compound has been employed in the synthesis of polycyclic xanthone (B1684191) natural products, such as the aglycone of IB-00208. acs.org These complex molecules often possess significant biological activities, making their total synthesis a key objective in organic chemistry. acs.org In these syntheses, this compound can serve as a key intermediate that is elaborated into more complex fragments of the final natural product.

The cross-coupling of this compound with organostannanes, mediated by transition metals, is another powerful method for creating carbon-carbon bonds in the synthesis of complex molecules. nih.gov These reactions are known for their high stereospecificity and compatibility with a wide range of functional groups, making them suitable for the preparation of intricate and delicate molecular structures. nih.gov

Contributions to Polymer and Material Science

Monomer for the Synthesis of Novel Polymeric Materials

In the realm of material science, this compound can function as a monomer in the synthesis of new polymeric materials. smolecule.com A monomer is a small molecule that can be chemically bonded to other identical molecules to form a polymer. sigmaaldrich.comaiche.org The unique structure of this compound, containing both a double bond and a reactive iodine atom, offers potential for various polymerization techniques. smolecule.com

One possible route for polymerization is through ring-opening polymerization, where the cyclohexene ring is cleaved to form a linear polymer chain. smolecule.com This process can lead to the creation of novel polymers with potentially useful properties for applications in fields such as drug delivery and electronics. smolecule.com

Additionally, the presence of the iodine atom allows for the possibility of post-polymerization modification. This means that after the initial polymer is formed, the iodine atoms along the polymer backbone can be chemically altered to introduce different functional groups, thereby tuning the properties of the final material. This versatility makes this compound an interesting building block for the design of advanced functional polymers.

Analytical and Spectroscopic Characterization Methods in 1 Iodocyclohexene Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Iodocyclohexene, providing unambiguous information about the hydrogen and carbon frameworks of the molecule. smolecule.commsu.edu

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The vinylic proton, which is attached to the double bond, typically appears as a multiplet around 6.33 ppm. researchgate.net The allylic protons, those on the carbon atom adjacent to the double bond, and the other methylene (B1212753) protons of the cyclohexene (B86901) ring produce complex multiplets in the upfield region of the spectrum, generally between 1.7 and 2.5 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The carbon atom bearing the iodine, being directly attached to an electronegative atom and part of a double bond, shows a characteristic chemical shift. The other sp² carbon of the double bond and the four sp³ carbons of the ring also have distinct resonances, allowing for a complete assignment of the carbon framework. nih.gov

Advanced NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to further confirm the structural assignments by establishing correlations between neighboring protons and between protons and their directly attached carbons, respectively.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Vinylic) | ~6.33 | m |

| ¹H (Allylic/Methylene) | ~1.7 - 2.5 | m |

| ¹³C (C-I) | Data not available in search results | |

| ¹³C (C=C) | Data not available in search results | |

| ¹³C (Aliphatic) | Data not available in search results |

Note: Specific chemical shifts can vary depending on the solvent and the specific NMR instrument used. The data presented is a general representation based on available information.

Mass Spectrometry Techniques (GC-MS, HRMS) for Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are routinely used.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is used to separate this compound from any impurities or starting materials and to obtain its mass spectrum. The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. universiteitleiden.nl The fragmentation pattern, which results from the breakdown of the molecular ion, provides additional structural information. Common fragments can arise from the loss of an iodine atom or the cleavage of the cyclohexene ring. libretexts.org The NIST Mass Spectrometry Data Center reports a top peak at m/z 81 and a second highest at m/z 208 for this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₆H₉I). rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions and serves as a definitive measure of purity. bioanalysis-zone.com

Table 2: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Key Findings |

|---|---|---|

| GC-MS | Molecular Weight and Fragmentation Pattern | Molecular ion peak confirms the molecular weight. Fragmentation pattern provides structural clues. universiteitleiden.nl Top peaks at m/z 81 and 208. nih.gov |

| HRMS | Exact Mass and Elemental Composition | Precise mass measurement confirms the molecular formula C₆H₉I. rsc.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound and can be used to study reaction mechanisms. tanta.edu.eg

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key absorptions include the C=C stretching vibration of the double bond, typically found in the region of 1600-1700 cm⁻¹. mvpsvktcollege.ac.in The C-H stretching vibrations of the sp² and sp³ hybridized carbons are also prominent, appearing around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. mvpsvktcollege.ac.in The C-I stretching vibration is expected to appear in the fingerprint region of the spectrum, at lower wavenumbers. The presence and position of these bands provide strong evidence for the structure of this compound.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond in this compound, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum. Studies on similar iodinated alkanes have shown that the C-I stretch is also Raman active. researchgate.net Resonance Raman spectroscopy, in particular, can be a powerful tool for investigating the photodissociation dynamics of the C-I bond, providing insights into reaction mechanisms. researchgate.netresearchgate.net

Table 3: Vibrational Spectroscopy Data for this compound

| Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| IR | C=C Stretch | 1600 - 1700 |

| IR | sp² C-H Stretch | 3000 - 3100 |

| IR | sp³ C-H Stretch | 2850 - 3000 |

| Raman | C=C Stretch | Data not available in search results |

| Raman | C-I Stretch | Data not available in search results |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study the electronic transitions within a molecule and is particularly valuable for investigating the photochemical behavior of this compound.

Organic iodides, including this compound, exhibit absorption in the near-ultraviolet region. aip.org This absorption corresponds to the excitation of a non-bonding electron from the iodine atom to an anti-bonding σ* molecular orbital localized on the C-I bond. aip.org This n → σ* transition results in the cleavage of the C-I bond upon irradiation with UV light, leading to the formation of radical species. smolecule.com The wavelength of maximum absorption (λmax) provides information about the energy required for this electronic transition. The UV-Vis spectrum of this compound is therefore crucial for designing and understanding photochemical reactions where it is used as a precursor for generating cyclohexenyl radicals. researchgate.net

Concluding Perspectives and Future Research Directions

Recapitulation of Major Research Findings and Advancements

Research on 1-iodocyclohexene has led to several key findings that form the foundation of our current understanding.

A significant advancement has been in understanding its unique photochemical behavior. Upon UV irradiation in methanol, this compound exhibits dual reactivity, participating in both ionic and radical pathways. acs.orgnih.gov The process is initiated by the homolytic cleavage of the carbon-iodine bond, which can then lead to either radical-derived reduction products or, via electron transfer, vinyl cations that result in ionic products. acs.orgnih.gov

Furthermore, the influence of external energy sources on its reactivity has been a notable area of advancement. The application of ultrasound, particularly in conjunction with UV irradiation, has been shown to significantly affect the reaction pathway. nih.gov Sonication predominantly promotes the radical route, accelerating the degradation of this compound and increasing the formation of radical-derived products. acs.orgnih.gov This sonochemical approach has been found to be more effective than conventional mechanical stirring, highlighting a novel method for controlling reaction outcomes. acs.org

In terms of its synthetic utility, this compound has been established as a valuable substrate in modern organic synthesis. As a vinyl iodide, it readily participates in various transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. evitachem.com The high reactivity of the C-I bond compared to other vinyl halides allows these reactions to proceed under mild conditions. wikipedia.org

Table 1: Summary of Key Research Findings on this compound

| Research Area | Key Finding | Significance |

|---|---|---|

| Photochemistry | Exhibits competing ionic and radical reaction pathways upon UV irradiation. acs.orgnih.gov | Provides fundamental insight into the reactivity of vinyl iodides and allows for the generation of distinct product classes from a single precursor. |

| Sonochemistry | Ultrasound irradiation preferentially promotes the radical pathway and accelerates the reaction. nih.gov | Demonstrates an effective method for controlling reaction selectivity between ionic and radical mechanisms. |

| Synthesis | Can be synthesized from cyclohexanone (B45756) via its hydrazone, followed by treatment with iodine and a base. acs.org | Establishes a foundational, albeit low-yielding, route to access the compound for further study. |

| Cross-Coupling | Serves as a versatile substrate for forming new bonds due to the reactive C-I bond. evitachem.comwikipedia.org | Positions this compound as a useful building block for constructing more complex molecular architectures. |

Identification of Current Challenges and Knowledge Gaps

Despite the progress made, several challenges and knowledge gaps persist in the chemistry of this compound, limiting its broader application.

A primary challenge lies in its synthesis. The established method starting from cyclohexanone provides a low reported yield of 13%, which is a significant barrier for its use in large-scale applications or complex multi-step syntheses. acs.org While other methods for vinyl iodide synthesis exist, such as the copper-catalyzed halide exchange of vinyl bromides, specific high-yielding and scalable protocols for this compound are not well-documented in the reviewed literature. organic-chemistry.org

Another significant challenge is controlling the selectivity of its reactions. The photochemical reactions of this compound often yield a mixture of products, including ketals, enol ethers, and reduced cycloalkenes. acs.org While the use of ultrasound can favor the radical pathway, achieving high selectivity for a single product remains a difficult task. This lack of precise control complicates its practical application in targeted synthesis where high purity of the desired product is essential.

Furthermore, there is a considerable knowledge gap regarding the full scope of its synthetic utility. While its participation in fundamental cross-coupling and photochemical reactions is known, its application in the total synthesis of complex natural products or pharmaceuticals is not widely reported. The exploration of its reactivity in more advanced or recently developed catalytic systems, such as dual-catalysis or borylative coupling reactions, is also an underexplored area. nih.govrsc.org The potential for stereoselective functionalization of the cyclohexene (B86901) ring, starting from this compound, represents another significant gap in the current body of research.

The mechanistic understanding of its sonochemical reactions also warrants deeper investigation. While it is known that ultrasound promotes radical pathways, the precise mechanistic details and the interplay of thermal and mechanical effects of cavitation are not fully understood. nih.govacs.org A more profound comprehension could lead to better predictability and control over sonochemical transformations involving this compound and other organic halides. semanticscholar.orgresearchgate.net

Prospective Research Avenues and Untapped Potential in this compound Chemistry

The identified challenges and knowledge gaps illuminate promising avenues for future research that could unlock the untapped potential of this compound.

Development of Efficient Synthetic Methodologies: A critical area for future research is the development of high-yielding, cost-effective, and scalable syntheses of this compound. Exploring alternative precursors and catalytic methods, such as improved halide-exchange protocols or direct C-H iodination of cyclohexene, could provide more practical access to this valuable building block. organic-chemistry.org

Exploration of Advanced Catalytic Transformations: There is immense potential in applying this compound as a substrate in a broader array of modern catalytic reactions. Future studies could focus on:

Asymmetric Catalysis: Developing enantioselective cross-coupling reactions to introduce chirality and synthesize valuable, non-racemic cyclohexene derivatives.

Dual Catalysis: Combining photoredox or electrochemical methods with transition metal catalysis to access novel reaction pathways and functionalizations that are not achievable under thermal conditions.

C-H Functionalization: Using this compound as a linchpin to direct C-H activation at other positions on the cyclohexene ring, enabling the rapid construction of molecular complexity.

Application in Target-Oriented Synthesis: A significant opportunity lies in demonstrating the utility of this compound in the total synthesis of bioactive natural products and pharmaceuticals. The cyclohexene motif is a common core in many complex molecules, and leveraging the reactivity of the vinyl iodide functionality could streamline synthetic routes and enable the creation of novel analogs.

Advanced Mechanistic and Sonochemical Studies: Further investigation into the fundamental reactivity of this compound is warranted. Deeper mechanistic studies of its photochemical and, particularly, its sonochemical reactions could provide the necessary insights to achieve greater control over product selectivity. acs.org Understanding the nuanced effects of frequency, power, and solvent properties in sonochemistry could transform it from a novelty into a predictable and widely applicable synthetic tool. nih.gov

Expansion of Hypervalent Iodine Chemistry: Research could also explore the conversion of this compound into hypervalent iodine reagents. nih.govcardiff.ac.uk Such compounds could serve as unique electrophilic group transfer agents, opening up entirely new avenues of reactivity and applications in synthesis. nih.gov

By addressing these research questions, the scientific community can overcome the current limitations and fully realize the potential of this compound as a powerful tool in the arsenal of synthetic organic chemistry.

Q & A

Q. What are the standard synthesis protocols for 1-Iodocyclohexene, and how can purity be optimized?

Methodological Answer:

- Synthesis: Common methods include halogenation of cyclohexene derivatives using iodine sources (e.g., I₂ with oxidizing agents) or substitution reactions. For example, iodocyclohexane can undergo elimination under controlled conditions to form this compound .

- Purity Optimization: Use column chromatography or recrystallization for purification. Confirm purity via GC-MS or HPLC, and validate structural integrity with NMR (¹H/¹³C) and FT-IR spectroscopy. Ensure solvent-free conditions during final isolation to prevent contamination .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Handling: Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin/eye contact due to acute toxicity and irritation risks .

- Storage: Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent light-induced decomposition. Ensure compatibility with storage materials (e.g., avoid reactive metals) .

- Spill Management: Neutralize spills with activated charcoal or sodium thiosulfate, followed by ethanol rinsing .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Structural Confirmation: Combine ¹H/¹³C NMR to identify alkene protons (δ 5.0–6.0 ppm) and iodine-coupled carbons. FT-IR can confirm C-I stretches (~500 cm⁻¹) .

- Purity Assessment: Use GC-MS with a non-polar column (e.g., DB-5) for volatile impurities. For non-volatile residues, employ HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does ultrasound irradiation influence the reaction pathways of this compound in photochemical studies?

Methodological Answer:

- Mechanistic Insight: Ultrasound promotes radical pathways via cavitation-induced homolytic cleavage of the C-I bond, generating cyclohexenyl radicals. Compare with thermal/photoactivation (ionic pathways) using radical traps (e.g., TEMPO) and EPR spectroscopy to detect transient species .

- Experimental Design: Conduct parallel reactions with/without ultrasound. Monitor kinetics via in-situ UV-Vis spectroscopy and product distribution via GC-MS .

Q. What strategies can resolve contradictions in reported reaction outcomes involving this compound under varying conditions?

Methodological Answer:

- Data Reconciliation: Systematically vary parameters (solvent polarity, light intensity, ultrasound frequency) to identify critical factors. Use Design of Experiments (DoE) to isolate confounding variables .

- Cross-Validation: Compare results with computational models (e.g., DFT calculations for radical/ionic transition states) to validate mechanistic hypotheses .

Q. What experimental parameters critically impact the yield of catalytic aminocarbonylation reactions using this compound?

Methodological Answer:

- Catalyst Selection: Palladium complexes (e.g., Pd(PPh₃)₄) in CO atmosphere enable coupling with amines. Optimize ligand-to-metal ratios to suppress side reactions (e.g., hydrodeiodination) .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance CO solubility but may stabilize ionic intermediates. Test solvent mixtures to balance reactivity and selectivity .

Q. How can mechanistic studies distinguish between radical and ionic pathways in this compound reactions?

Methodological Answer:

- Radical Detection: Introduce spin traps (e.g., DMPO) and analyze adducts via LC-MS or EPR. Compare kinetics under inert vs. aerobic conditions (radicals quenched by O₂) .

- Ionic Pathway Indicators: Monitor solvent isotope effects (H₂O vs. D₂O) or use ionic scavengers (e.g., Na₂CO₃) to suppress carbocation intermediates .

Q. What are the limitations of current photochemical applications of this compound, and how can they be addressed?

Methodological Answer:

- Challenges: Low quantum yield due to competing thermal pathways and iodine’s heavy atom effect. Side reactions (e.g., dimerization) reduce product selectivity .

- Solutions: Optimize light sources (narrow-wavelength LEDs) and use flow reactors to enhance photon efficiency. Introduce co-catalysts (e.g., TiO₂) to stabilize reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.